3-[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This particular compound features a unique structure that includes a thiazolidinone ring, an indole core, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to form the thiazolidinone ring. The final step involves the condensation of the thiazolidinone derivative with an indole-2-one derivative under acidic conditions .
Industrial production methods for such compounds often involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
3-[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .
Scientific Research Applications
3-[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation .
Comparison with Similar Compounds
Similar compounds to 3-[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-7-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives with thiazolidinone rings. These compounds share structural similarities but may differ in their substituent groups, leading to variations in their biological activities and chemical properties. Examples include:
- 3-(2’-Substituted indolidene aminothiazol-4’-yl)-2-(4-chlorophenyl) indoles
- 2-(3-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene derivatives
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H14ClN3O2S |
---|---|
Molecular Weight |
383.9g/mol |
IUPAC Name |
3-[2-(3-chloroanilino)-4-hydroxy-1,3-thiazol-5-yl]-7-ethylindol-2-one |
InChI |
InChI=1S/C19H14ClN3O2S/c1-2-10-5-3-8-13-14(17(24)22-15(10)13)16-18(25)23-19(26-16)21-12-7-4-6-11(20)9-12/h3-9,25H,2H2,1H3,(H,21,23) |
InChI Key |
CKPHDBVURGGPLZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C(C(=O)N=C21)C3=C(N=C(S3)NC4=CC(=CC=C4)Cl)O |
Canonical SMILES |
CCC1=CC=CC2=C(C(=O)N=C21)C3=C(N=C(S3)NC4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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